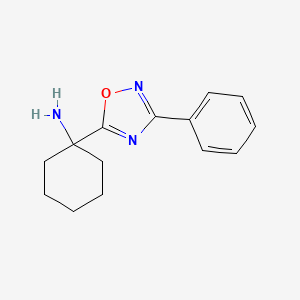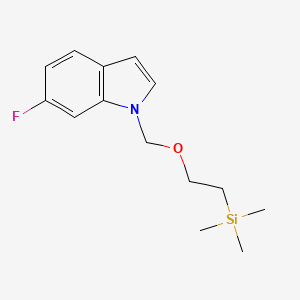
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a fluorinated indole derivative Indole compounds are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection: The hydroxyl group is protected using a trimethylsilyl group to form the trimethylsilyl ether.
Etherification: The protected hydroxyl group is then converted to the 2-(trimethylsilyl)ethoxy group through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the trimethylsilyl group can improve its solubility and stability. The exact molecular pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-methyl-1-[(trimethylsilyl)ethynyl]-1,2,3,4-tetrahydroisoquinoline
- 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-ol
Uniqueness
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is unique due to the specific combination of fluorine and trimethylsilyl groups on the indole scaffold. This combination can result in distinct chemical and biological properties compared to other fluorinated or silylated indole derivatives.
Properties
Molecular Formula |
C14H20FNOSi |
|---|---|
Molecular Weight |
265.40 g/mol |
IUPAC Name |
2-[(6-fluoroindol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H20FNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-4-5-13(15)10-14(12)16/h4-7,10H,8-9,11H2,1-3H3 |
InChI Key |
IWIPTLMTKOJHPM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)

![Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12513682.png)
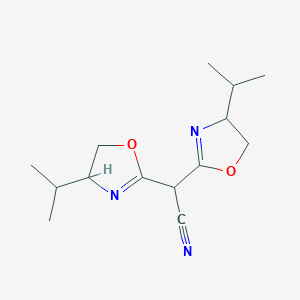

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513696.png)
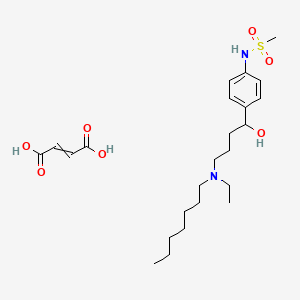
![1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE](/img/structure/B12513710.png)
![(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide](/img/structure/B12513717.png)
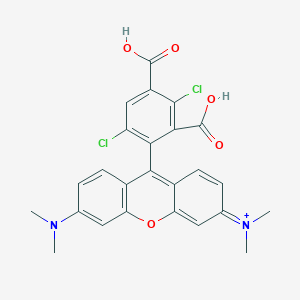
![2H-Indol-2-one, 1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-](/img/structure/B12513722.png)
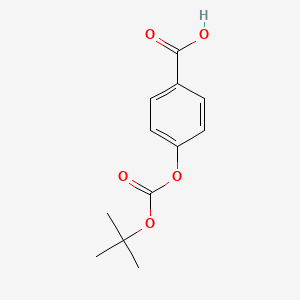
![2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
